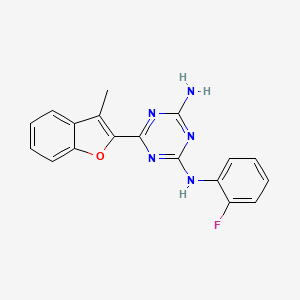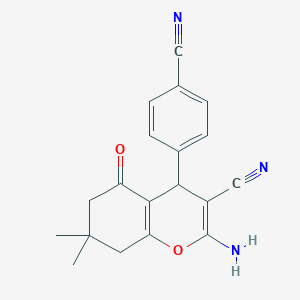![molecular formula C23H20N8O6 B11109960 N-(furan-3-ylmethyl)-N'-(4-methoxyphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11109960.png)
N-(furan-3-ylmethyl)-N'-(4-methoxyphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-[(3-FURYLMETHYL)AMINO]-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a combination of benzodioxole, triazine, and hydrazone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-[(3-FURYLMETHYL)AMINO]-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:
Formation of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE: This can be achieved by nitration of 1,3-benzodioxole followed by formylation.
Synthesis of 4-[(3-FURYLMETHYL)AMINO]-6-(4-METHOXYANILINO)-1,3,5-TRIAZINE: This involves the reaction of 3-furylmethylamine and 4-methoxyaniline with cyanuric chloride under controlled conditions.
Hydrazone Formation: The final step involves the condensation of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE with the triazine derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This typically involves the use of automated reactors and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzodioxole and triazine moieties can undergo various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted benzodioxole and triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its structural features.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the field of cancer research.
Industry
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules. The nitro group can participate in redox reactions, while the triazine and hydrazone moieties can form hydrogen bonds and other interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes and other biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE: Shares the benzodioxole and nitro functionalities.
4-[(3-FURYLMETHYL)AMINO]-6-(4-METHOXYANILINO)-1,3,5-TRIAZINE: Shares the triazine and amino functionalities.
Uniqueness
The combination of benzodioxole, triazine, and hydrazone moieties in a single molecule is unique and provides a distinct set of chemical and biological properties. This makes the compound particularly valuable for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C23H20N8O6 |
|---|---|
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
6-N-(furan-3-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H20N8O6/c1-34-17-4-2-16(3-5-17)26-22-27-21(24-10-14-6-7-35-12-14)28-23(29-22)30-25-11-15-8-19-20(37-13-36-19)9-18(15)31(32)33/h2-9,11-12H,10,13H2,1H3,(H3,24,26,27,28,29,30)/b25-11+ |
InChI-Schlüssel |
FCAQYGUKBNQOGV-OPEKNORGSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=COC=C3)N/N=C/C4=CC5=C(C=C4[N+](=O)[O-])OCO5 |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=COC=C3)NN=CC4=CC5=C(C=C4[N+](=O)[O-])OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B11109885.png)
![N-cyclohexyl-6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11109887.png)
![4-Tert-butyl-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11109895.png)
![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide](/img/structure/B11109898.png)
![N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B11109902.png)
-lambda~5~-phosphane](/img/structure/B11109913.png)
![Pentane-1,5-diyl bis[3-chloro-5-(4-methoxyphenoxy)-1,2-thiazole-4-carboxylate]](/img/structure/B11109917.png)
![N'-[(1E,2E)-3-(2-furyl)-1-methylprop-2-enylidene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B11109923.png)

![4-nitro-2-[(E)-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11109926.png)


![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-bromobenzamide](/img/structure/B11109939.png)
